Ac-met-nh2

Übersicht

Beschreibung

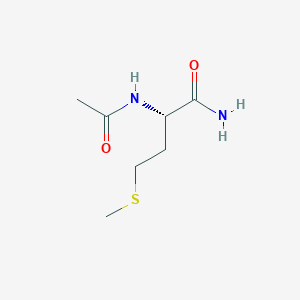

Ac-met-nh2, also known as Acetyl-L-methionine amide, is a compound with the molecular formula C7H14N2O2S . It has a molecular weight of 190.27 g/mol . The compound contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .

Synthesis Analysis

The synthesis of Ac-met-nh2 involves a series of complex biochemical reactions. One study discusses the NH2-terminal processing of Drosophila melanogaster actin, which involves the sequential removal of two amino acids . Another study mentions the selective modification of the N-terminus of peptides and proteins, which could potentially involve Ac-met-nh2 .

Molecular Structure Analysis

The molecular structure of Ac-met-nh2 includes a combination of 14 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The compound contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .

Physical And Chemical Properties Analysis

Ac-met-nh2 has a molecular weight of 190.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 5 . Its Exact Mass and Monoisotopic Mass are both 190.07759887 g/mol . The Topological Polar Surface Area is 97.5 Ų . The compound has a Heavy Atom Count of 12 .

Wissenschaftliche Forschungsanwendungen

Anti-Wrinkle Cosmetics

Argireline, a peptide sequence that includes Ac-met-nh2, is used in anti-wrinkle cosmetics. It works by destabilizing the SNARE complex formation, preventing muscle contraction and thus reducing facial lines and wrinkles .

Copper(II) Ion Binding

Studies have investigated the binding properties of Argireline with copper(II) ions, which could have implications in cosmetic formulations and potentially in therapeutic applications where metal ion-peptide interactions are relevant .

Bioactive Peptides in Cosmetics

Beyond anti-wrinkle applications, peptides including Ac-met-nh2 may be explored for other cosmetic uses such as skin hydration, barrier repair, and anti-inflammatory effects as part of a broader category of bioactive peptides .

Safety and Hazards

Zukünftige Richtungen

Future research directions could involve the stabilization of the C-terminal receptor binding sequence (Trp-Met-Asp-Phe-NH2), which could lead to new radiolabeled MG analogues with highly improved tumor uptake and tumor-to-kidney ratio . Another study discusses alternate pathways for the removal of the class II actin initiator methionine, which could potentially involve Ac-met-nh2 .

Wirkmechanismus

- MC1R activation leads to increased production of eumelanin (dark pigment) and inhibition of pheomelanin (light pigment), thus regulating skin pigmentation .

- Ultimately, this pathway upregulates enzymes involved in melanin synthesis, promoting eumelanin production .

- α-MSH affects multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQATZBTQNYZFO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

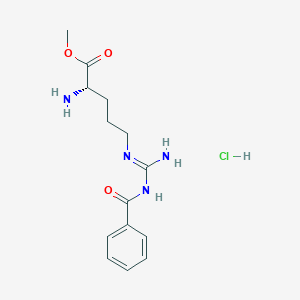

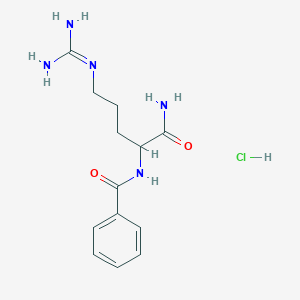

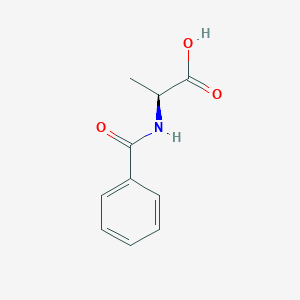

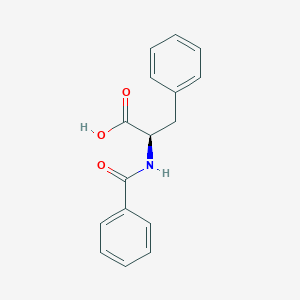

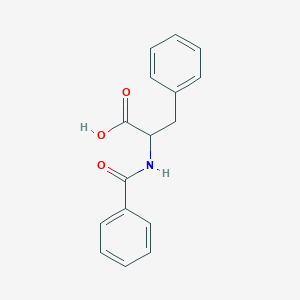

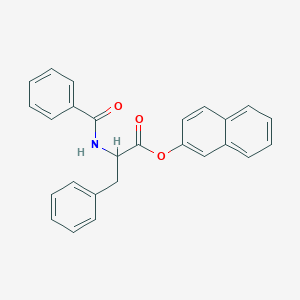

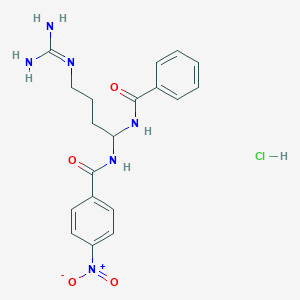

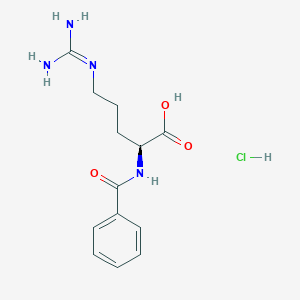

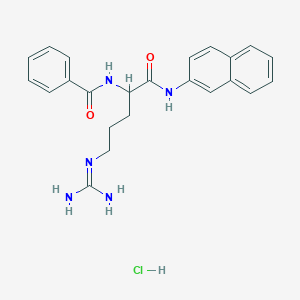

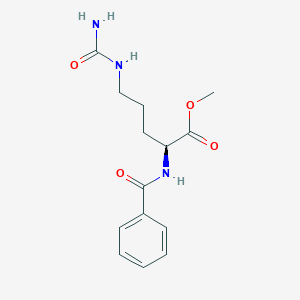

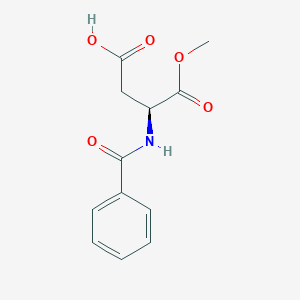

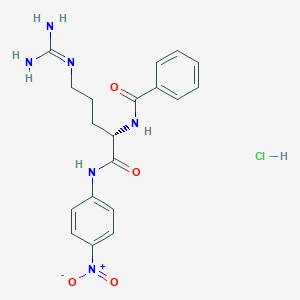

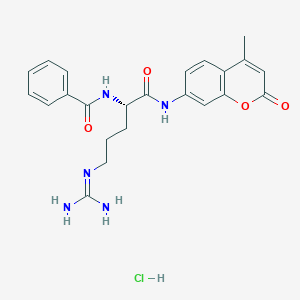

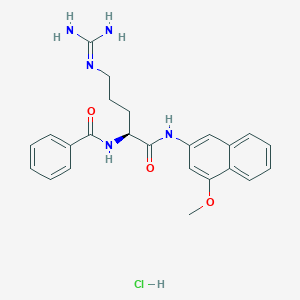

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.